(1R)-2-氯-1-(3,4-二氟苯基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

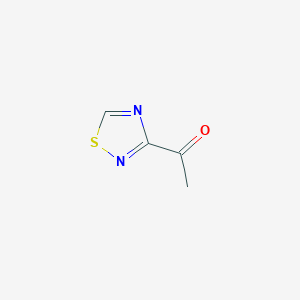

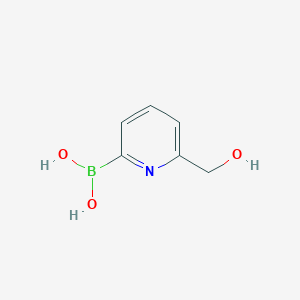

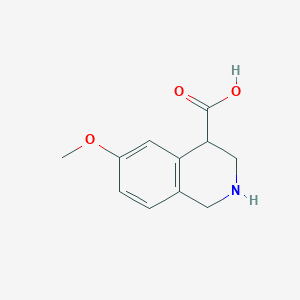

(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol is a vital chiral intermediate used in the synthesis of various pharmaceutical compounds, including Ticagrelor, a treatment for acute coronary syndromes (Guo et al., 2017).

Synthesis Analysis

A practical enzymatic process for its preparation has been developed, utilizing a ketoreductase (KRED) named KR-01, which transforms 2-chloro-1-(3,4-difluorophenyl)ethanone into this chiral alcohol with high conversion rates and excellent enantioselectivity (Guo et al., 2017). This process is considered green and environmentally sound, demonstrating high productivity and efficiency in industrial applications.

Molecular Structure Analysis

The structure of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol and related compounds has been characterized using techniques such as 1H NMR and MS (Lirong, 2007).

Chemical Reactions and Properties

The chemical reactions involving this compound often include asymmetric reduction processes. Studies have shown that resting cells of Candida ontarioensis and other microorganisms can be used for the asymmetric reduction of related ketones to produce chiral alcohols with high enantiomeric excess and yield (Ni et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, are crucial for understanding the behavior of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol in various solvents and conditions. Research on similar compounds has provided insights into their interaction with solvents and the formation of molecular complexes (Toda et al., 1985).

Chemical Properties Analysis

The compound's reactivity, especially in the context of enzymatic and microbial transformations, is a key aspect of its chemical properties. Various studies have focused on optimizing conditions for biocatalytic processes to enhance yield and selectivity (Wei et al., 2019), (Zhao et al., 2016).

科学研究应用

生物催化过程的发展

(1R)-2-氯-1-(3,4-二氟苯基)乙醇是合成各种药物中使用的重要手性中间体。特别是,它用于制备替卡格雷,一种用于急性冠状动脉综合征的药物。研究已经导致了开发高效的酶催化过程来合成这种化合物。例如,一种被标识为KR-01的酮还原酶被用来将2-氯-1-(3,4-二氟苯基)乙酮转化为手性醇,实现了近100%的转化率和高对映纯度。这种方法不仅简化了操作过程,还减轻了安全风险,使其成为适用于工业应用的绿色和高产方法(Guo et al., 2017)。

生物催化生产的改进

通过基因工程进一步改进了(1S)-2-氯-1-(3,4-二氟苯基)乙醇的生物催化生产。酮还原酶酶的特定突变已经显示出显著增强的活性和稳定性,导致手性产品的产量和纯度更高。这些突变的酶展示了将高底物浓度高效转化的显著能力,这是生物催化过程中的突破,推动了这一领域可实现的极限(Zhao et al., 2017)。

醇脱氢酶活性的增强

在一种新颖的方法中,一种名为LkADH的醇脱氢酶酶被改造以提高其活性和底物耐受性。这一进展促进了(S)-2-氯-1-(3,4-二氟苯基)乙醇的高效生产,这是替卡格雷的关键前体。采用的策略被称为“芳香残基扫描”,涉及突变特定位点以引入特定相互作用,导致催化效率显著提高(Ye et al., 2023)。

属性

IUPAC Name |

(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOLLNVCYSUXCP-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CCl)O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H](CCl)O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)

![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)

![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)